molecular formula C38H32N8O7S2 B12798896 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- CAS No. 71033-06-2

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)-

Cat. No.: B12798896
CAS No.: 71033-06-2
M. Wt: 776.8 g/mol
InChI Key: HAULGSWNNVRSDU-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. Azo dyes are known for their vivid colors and are widely used in textile, food, and cosmetic industries. This compound is characterized by its multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H), which contribute to its solubility and reactivity.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves several steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl, which involves treating it with nitrous acid (HNO2) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form an azo compound. This step is repeated multiple times to introduce additional azo groups.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at specific positions on the naphthalene ring.

Industrial production methods often involve large-scale reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during diazotization and using catalysts to enhance the coupling reactions.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of azo bonds and formation of corresponding carboxylic acids.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of sulfonamides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex azo dyes and pigments, which are studied for their color properties and stability.

    Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of dyes for textiles, food coloring, and cosmetics, where its stability and vivid colors are highly valued.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid groups can participate in ionic interactions with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making the compound useful in various applications.

Comparison with Similar Compounds

Similar compounds to 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- include:

    1,3-Naphthalenedisulfonic acid, 7-amino-: This compound has a similar structure but lacks the multiple azo groups, making it less complex and less reactive.

    2-Naphthylamine-6,8-disulfonic acid: This compound has a different substitution pattern on the naphthalene ring, leading to different reactivity and applications.

    4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulfonic acid: This compound has a hydroxyl group in addition to the sulfonic acid groups, which can influence its solubility and reactivity.

The uniqueness of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- lies in its multiple azo groups and sulfonic acid groups, which provide a combination of solubility, reactivity, and stability that is valuable in various applications.

Properties

CAS No.

71033-06-2

Molecular Formula

C38H32N8O7S2

Molecular Weight

776.8 g/mol

IUPAC Name

7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C38H32N8O7S2/c1-22-16-28(40-38(47)25-4-7-27(39)8-5-25)10-13-34(22)44-41-29-11-14-35(23(2)17-29)45-42-30-12-15-36(24(3)18-30)46-43-31-9-6-26-19-32(54(48,49)50)21-37(33(26)20-31)55(51,52)53/h4-21H,39H2,1-3H3,(H,40,47)(H,48,49,50)(H,51,52,53)

InChI Key

HAULGSWNNVRSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C)C

Origin of Product

United States

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